1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-(methoxymethyl)cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-5-6(4-7)2-3-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAUYRIKURMMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254911 | |
| Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338445-07-1 | |
| Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338445-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 1 Bromomethyl 1 Methoxymethyl Cyclopropane and Analogues
Precursor-Based Synthesis and Functional Group Interconversions
Route A: Bromination of [1-(methoxymethyl)cyclopropyl]methanol. Route B: Methoxymethylation of [1-(bromomethyl)cyclopropyl]methanol.
This section will detail the chemical methodologies applicable to these transformations.
Bromination of Cyclopropylmethanol (B32771) and Related Hydroxymethylcyclopropane Derivatives
The conversion of a primary alcohol, such as a hydroxymethyl group on a cyclopropane (B1198618) ring, into a bromomethyl group is a crucial step. This transformation is typically achieved using phosphorus-based brominating agents. The high reactivity of the strained cyclopropane ring necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions like ring-opening. google.comgoogle.com
Phosphorus tribromide (PBr3) is a widely used reagent for converting primary alcohols to alkyl bromides. guidechem.commasterorganicchemistry.com The reaction proceeds through the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. This mechanism typically results in the inversion of configuration if the carbon atom is chiral. masterorganicchemistry.com For a primary alcohol like cyclopropylmethanol, the reaction is straightforward. guidechem.com
The general mechanism involves two main stages:
Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the phosphorus atom of PBr3 and displacing a bromide ion. This process repeats to form a trialkyl phosphite intermediate.
Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen (now part of a good leaving group, a dibromophosphite) via an SN2 mechanism. This forms the desired alkyl bromide and a phosphorus-containing byproduct. masterorganicchemistry.com
While PBr3 is common, other reagents like phosphorus pentabromide (PBr5) and phosphorus oxybromide (POBr3) can also be employed for this transformation. guidechem.com The choice of reagent can influence the reaction conditions and the profile of byproducts. For instance, methods have been developed using triphenylphosphine (B44618) and bromine, which first form a triphenylbromophosphonium bromide complex that then reacts with the alcohol. google.com However, phosphorus tribromide remains a cost-effective and efficient choice for industrial applications. guidechem.com
The conditions under which the bromination of cyclopropylmethanol derivatives is performed are critical for achieving high yield and selectivity. google.com The primary challenge is to prevent the rearrangement or opening of the strained cyclopropane ring, which can be promoted by acidic conditions or high temperatures. google.com Common byproducts in the synthesis of (bromomethyl)cyclopropane (B137280) include bromocyclobutane (B1266235) and 4-bromo-1-butene. guidechem.com
Key reaction parameters include:
Temperature: Low temperatures are crucial. The addition of the brominating agent and the alcohol is often carried out at temperatures below 0 °C, sometimes as low as -10 °C to -15 °C. google.com This helps to control the exothermic nature of the reaction and minimize side-product formation. reddit.com
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used. google.com These solvents can solubilize the reagents and intermediates without participating in the reaction in a way that promotes ring-opening.
Reagent Addition: The slow, dropwise addition of reagents is standard practice to maintain control over the reaction temperature. guidechem.com
Research has shown that carefully controlled conditions can lead to excellent selectivity. For example, the bromination of cyclopropylmethanol with PBr3 in N,N-dimethylformamide can achieve a selectivity for (bromomethyl)cyclopropane of over 99%, with minimal formation of ring-opened or rearranged isomers. guidechem.com
| Brominating System | Solvent | Temperature | Yield | Purity/Selectivity | Reference |
|---|---|---|---|---|---|
| PBr3 | N,N-Dimethylformamide | -10°C to 5°C | 80 mol% | 99.6% purity, 99.5% selectivity | guidechem.com |
| PBr3 | N,N-Dimethylformamide | 20°C | 85 mol% | 99.4% purity, 99.3% selectivity | guidechem.com |
| Triphenylphosphine / Bromine | N,N-Dimethylformamide | -10°C | 77.5% of theory | >97% purity | google.com |
| Triphenylphosphite / Bromine | N,N-Dimethylformamide | < -5°C | High Yield | High Purity | google.com |
Methoxymethyl Ether Formation in Cyclopropane Scaffolds
The introduction of a methoxymethyl (MOM) ether group is a common strategy in organic synthesis to protect alcohols. In the context of synthesizing 1-(bromomethyl)-1-(methoxymethyl)cyclopropane, this transformation would be applied to the precursor [1-(bromomethyl)cyclopropyl]methanol.
The Williamson ether synthesis is the classical and most direct method for forming ethers, including methoxymethyl ethers. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a suitable alkyl halide. wikipedia.orgjk-sci.com
The key steps for forming a methoxymethyl ether on a cyclopropane scaffold are:
Deprotonation: The alcohol, [1-(bromomethyl)cyclopropyl]methanol, is treated with a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which have the advantage that the byproduct (H2 gas) is inert and leaves the reaction mixture. youtube.com
Nucleophilic Attack: The resulting alkoxide is then treated with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br). The alkoxide oxygen attacks the electrophilic methylene (B1212753) carbon of the MOM halide, displacing the halide and forming the O-C bond of the ether. khanacademy.org
The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 mechanism. jk-sci.com Being an SN2 reaction, it is most efficient with unhindered primary alcohols, a condition which the hydroxymethyl group on the cyclopropane ring satisfies. masterorganicchemistry.com
When performing a Williamson ether synthesis on a substrate that already contains a bromine atom, such as [1-(bromomethyl)cyclopropyl]methanol, the chemoselectivity of the reaction is a critical consideration. The goal is to achieve O-alkylation of the hydroxyl group without affecting the existing carbon-bromine bond.
The desired selectivity is readily achievable under standard Williamson ether synthesis conditions. The first step involves the formation of an alkoxide by deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride. youtube.com This creates a potent oxygen-centered nucleophile (an alkoxide). This alkoxide is a "hard" nucleophile and will preferentially react with the "hard" electrophilic carbon of the methoxymethylating agent (e.g., MOM-Cl).
There is little to no competing reaction where the newly formed alkoxide would attack the carbon of the bromomethyl group on an adjacent molecule. While an intramolecular reaction to form a cyclic ether (an oxetane) is theoretically possible, the formation of a strained four-membered ring is kinetically and thermodynamically less favorable than the intermolecular reaction with the added MOM-halide reagent. The intermolecular SN2 reaction between two molecules of the starting material (one as the alkoxide, one as the halide) is also disfavored due to the relative steric hindrance around the neopentyl-like carbon of the bromomethyl group. Therefore, the O-alkylation proceeds selectively to yield this compound.
Cyclopropane Ring Construction Methods Relevant to the Target Compound
The formation of the core cyclopropane ring is the pivotal step in synthesizing the target compound and its analogues. Several powerful methodologies can be adapted for this purpose, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
A primary and widely utilized method for cyclopropane synthesis is the addition of a carbene or a carbenoid to an alkene. libretexts.orglibretexts.orgopenstax.org Carbenes are neutral, divalent carbon species that are highly reactive and typically generated in situ. libretexts.orgopenstax.org Their reaction with a carbon-carbon double bond is a concerted cycloaddition that proceeds in a single step, effectively transferring a CR₂ unit to the alkene to form the cyclopropane ring. libretexts.orgopenstax.org
A key feature of singlet carbene additions is their stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgwikipedia.orglibretexts.org For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the corresponding trans-isomer. wikipedia.orglibretexts.org
Several methods are available for generating the necessary carbene or carbenoid species:
From Diazo Compounds: Diazoalkanes, such as diazomethane (B1218177), can be decomposed by heat, light, or metal catalysis to release nitrogen gas and generate a carbene. libretexts.orgwikipedia.orgmasterorganicchemistry.com While effective, the toxicity and explosive nature of compounds like diazomethane necessitate careful handling. masterorganicchemistry.com
From Haloforms: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be readily prepared in situ by treating a haloform (e.g., chloroform, CHCl₃) with a strong base like potassium hydroxide (B78521) (KOH). libretexts.orgopenstax.org The resulting dihalocyclopropanes can be valuable intermediates for further transformations.
The Simmons-Smith Reaction: This reaction utilizes a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orglibretexts.orgopenstax.org The Simmons-Smith reaction is a reliable and stereospecific method for creating non-halogenated cyclopropanes from alkenes. libretexts.orgopenstax.org
To synthesize a precursor for this compound, one could envision starting with an appropriately substituted alkene, such as 2-methoxyallyl bromide, and subjecting it to a Simmons-Smith reaction or a related cyclopropanation.
Table 1: Comparison of Common Carbene/Carbenoid Cyclopropanation Methods
| Method | Reagents | Carbene/Carbenoid | Key Features |
|---|---|---|---|
| Diazoalkane Decomposition | CH₂N₂, light/heat/Cu | Methylene (:CH₂) | High reactivity; stereospecific; reagents can be hazardous. libretexts.orgmasterorganicchemistry.com |
| Haloform/Base Reaction | CHCl₃, KOH | Dichlorocarbene (:CCl₂) | Generates dihalocyclopropanes; readily available reagents. libretexts.orgopenstax.org |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | (Iodomethyl)zinc iodide | Stereospecific; forms non-halogenated cyclopropanes. wikipedia.orglibretexts.org |
The Kulinkovich reaction provides a distinct approach to cyclopropane synthesis, yielding cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. wikipedia.orgorganic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, reacting with the ester to form the cyclopropanol (B106826) product after hydrolysis. wikipedia.orgorganic-chemistry.org
Key aspects of the Kulinkovich reaction include:
Catalyst: Titanium(IV) alkoxides like Ti(OiPr)₄ or Ti(OtBu)₄ are commonly used. wikipedia.org
Grignard Reagents: Ethylmagnesium bromide or propylmagnesium bromide are typical choices. wikipedia.org
Substrates: The reaction is broadly applicable to various esters. wikipedia.orgacsgcipr.org A modification known as the Kulinkovich-Szymoniak reaction allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org
For the synthesis of this compound, a potential strategy would involve the Kulinkovich reaction of a methoxy-substituted ester. The resulting 1-(methoxymethyl)cyclopropanol could then undergo further synthetic manipulations. This would involve converting the hydroxyl group into a bromomethyl group, a multi-step process likely involving oxidation to a ketone, followed by conversion to the corresponding vinyl bromide and subsequent hydrobromination, or other functional group interconversion strategies. This highlights the utility of the Kulinkovich reaction in preparing functionalized cyclopropanol intermediates that can be elaborated into more complex structures. nih.govrsc.org
Multi-component reactions, where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. In the context of cyclopropane synthesis, the Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy. rsc.orgdaneshyari.com This process involves the nucleophilic addition of a carbanion to an electron-deficient alkene (a Michael addition), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org
The MIRC reaction allows for the construction of highly functionalized cyclopropanes with a high degree of stereocontrol. daneshyari.com The reaction can be categorized into two main types:
Type I: The leaving group is located on the electrophilic Michael acceptor. rsc.org
Type II: The leaving group is part of the nucleophile, often an α-halo carbanion or a heteroatom-derived ylide. rsc.org
This methodology could be adapted to form the target compound by carefully selecting a Michael acceptor and a nucleophile bearing the requisite methoxymethyl and bromomethyl precursors. For instance, an α-bromo malonate could react with a suitably substituted α,β-unsaturated aldehyde or ketone in the presence of a catalyst to construct the cyclopropane core. rsc.org
Advanced Synthetic Strategies for Complex Cyclopropane Derivatives
Beyond the fundamental construction of the cyclopropane ring, advanced strategies focus on efficiency and stereochemical control, which are critical for preparing specific, often chiral, target molecules for applications in medicinal chemistry and materials science.
One-pot reactions significantly enhance synthetic efficiency by reducing the number of workup and purification steps, saving time, and minimizing solvent waste. researchgate.net A notable example is the synthesis of various bromomethyl cyclopropane derivatives from α-bromoketones or aldehydes.
In one reported procedure, a one-pot reaction of α-bromomethyl ketones with active methylene compounds like ethyl cyanoacetate (B8463686) or malononitrile, in the presence of cyanogen (B1215507) bromide (BrCN) and triethylamine (B128534) (Et₃N), afforded highly substituted 3-(bromomethyl)cyclopropane derivatives in excellent yields and with extremely short reaction times. This approach demonstrates the feasibility of rapidly assembling complex cyclopropane structures bearing the critical bromomethyl handle. The mechanism likely involves the formation of an alkylidenemalononitrile intermediate, followed by Michael addition and subsequent intramolecular cyclization with the displacement of a bromide ion.
Table 2: Example of a One-Pot Synthesis for a Bromomethyl Cyclopropane Derivative
| Reactant 1 | Reactant 2 | Reagents | Product Type | Yield | Ref |
|---|---|---|---|---|---|
| α-Bromoketone/Aldehyde | Malononitrile | BrCN, Et₃N | 3-(Bromomethyl)cyclopropane-1,1,2,2-tetracarbonitrile | Excellent |
This strategy could be directly relevant for the synthesis of this compound by starting with an α-bromo ketone that also contains a methoxymethyl group.
The synthesis of enantiomerically pure cyclopropanes is of paramount importance, as the stereochemistry often dictates the biological activity of pharmaceutical compounds. rochester.edu Several advanced strategies have been developed for asymmetric cyclopropanation.
Catalytic Asymmetric Cyclopropanation: Transition metal catalysts featuring chiral ligands are widely used to induce enantioselectivity in carbene addition reactions. nih.gov For example, cobalt complexes with D₂-symmetric chiral amidoporphyrin ligands have been successfully employed for the asymmetric radical cyclopropanation of alkenes with in situ-generated diazo compounds, affording chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, gem-dichloroalkanes can serve as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations. dicp.ac.cn
Biocatalysis: Engineered enzymes offer a green and highly selective alternative to traditional metal catalysts. Engineered myoglobin (B1173299) variants have been developed as biocatalysts capable of promoting asymmetric cyclopropanations to produce 1-carboxy-2-aryl-cyclopropanes with complementary stereoselectivity (either trans-(1R,2R) or trans-(1S,2S)). rochester.edunih.gov These biocatalytic methods can be performed in whole-cell systems, enabling gram-scale synthesis of chiral cyclopropane cores for various drugs. rochester.edunih.gov
Substrate-Controlled Transformations: Another approach involves using enantiomerically enriched cyclopropanol intermediates, which can be prepared via methods like the Kulinkovich reaction. These chiral cyclopropanols are versatile synthons that can undergo a variety of stereoselective or stereoretentive transformations to build more complex chiral molecules while preserving the cyclopropane ring. rsc.org
These asymmetric strategies provide a powerful toolkit for accessing specific stereoisomers of complex cyclopropane derivatives, which would be essential for any investigation into the biological properties of chiral this compound analogues.
Chemo- and Regioselective Considerations in Multi-Functionalized Systems
The construction of asymmetrically substituted compounds like this compound from a symmetrical precursor like 1,1-bis(hydroxymethyl)cyclopropane (B119854) hinges on the ability to selectively manipulate one of two identical functional groups. This process necessitates a nuanced understanding of reaction kinetics, protecting group strategies, and the subtle electronic and steric differences that can be exploited to achieve the desired chemo- and regioselectivity.
The initial step in the proposed synthesis is the mono-methoxymethylation of 1,1-bis(hydroxymethyl)cyclopropane. The primary challenge in this step is achieving mono-protection over di-protection. This can typically be controlled by stoichiometry, using a slight deficiency of the protecting group reagent. The reaction to form a methoxymethyl ether often involves reagents like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), or by using dimethoxymethane (B151124) with an acid catalyst. wikipedia.orgadichemistry.com
The subsequent and most critical step is the chemoselective bromination of the remaining primary alcohol in the presence of the methoxymethyl ether. The ether linkage is susceptible to cleavage under strongly acidic conditions, a common feature of many brominating reagents. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org Therefore, the choice of brominating agent is paramount to the success of this synthesis. Reagents that operate under neutral or mildly acidic conditions are preferred to avoid the degradation of the methoxymethyl ether. Conditions for the acidic cleavage of ethers often involve strong acids like HBr or HI, which can protonate the ether oxygen, converting it into a good leaving group. libretexts.orgmasterorganicchemistry.com
The reactivity of the final product, this compound, is dictated by the two distinct functional groups. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution reactions. researchgate.netnih.gov Conversely, the methoxymethyl ether is relatively stable under basic and neutral conditions but can be cleaved by Lewis or Brønsted acids. wikipedia.orgresearchgate.net In a multi-functionalized system, a nucleophile would be expected to selectively react with the bromomethyl group. For instance, in the presence of sodium azide, a one-pot nucleophilic substitution could readily convert the bromomethyl group into an azidomethyl group. nih.gov
The following tables summarize the chemo- and regioselective considerations for the key synthetic steps and subsequent reactions.
Table 1: Selective Mono-Methoxymethylation of 1,1-Bis(hydroxymethyl)cyclopropane
| Reagent/Conditions | Expected Product | Selectivity Consideration |
| 1. MOMCl, DIPEA, CH₂Cl₂ | (1-(Methoxymethyl)cyclopropyl)methanol | Chemoselective mono-protection achieved by controlling stoichiometry. |
| 2. Dimethoxymethane, P₂O₅ | (1-(Methoxymethyl)cyclopropyl)methanol | Mild conditions that favor mono-etherification with controlled reagent amounts. adichemistry.com |
Table 2: Chemoselective Bromination of (1-(Methoxymethyl)cyclopropyl)methanol
| Reagent/Conditions | Expected Product | Selectivity Consideration | Potential Side Product |
| 1. PBr₃, pyridine | This compound | Mild conditions minimize ether cleavage. | Minimal |
| 2. CBr₄, PPh₃ | This compound | Appel reaction conditions are generally neutral, preserving the ether. | Triphenylphosphine oxide |
| 3. HBr (aqueous) | Mixture | Low chemoselectivity; risk of ether cleavage. libretexts.org | 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane |
Table 3: Chemoselective Reactions of this compound
| Reagent/Conditions | Expected Product | Selectivity Consideration |
| 1. NaN₃, DMF | 1-(Azidomethyl)-1-(methoxymethyl)cyclopropane | Nucleophilic substitution at the electrophilic bromomethyl group. nih.gov |
| 2. NaCN, DMSO | (1-(Methoxymethyl)cyclopropyl)acetonitrile | Selective reaction with the primary bromide over the ether. |
| 3. Mg, THF then H₂O | (1-Methyl-1-(methoxymethyl)cyclopropane) | Grignard formation at the bromide site. |
| 4. HCl (aq), heat | 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane | Selective cleavage of the acid-labile MOM ether. adichemistry.com |
Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Methoxymethyl Cyclopropane
Ring-Opening Reactions of the Cyclopropane (B1198618) Core
A significant aspect of cyclopropane chemistry is the susceptibility of the strained three-membered ring to undergo ring-opening reactions. researchgate.netnih.gov This reactivity stems from the high ring strain (approximately 27 kcal/mol), which is released upon cleavage of a C-C bond.
For 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane, ring-opening is particularly likely under conditions that generate the cyclopropylcarbinyl cation intermediate (i.e., SN1/E1 conditions). This cation is in equilibrium with other rearranged carbocations, such as cyclobutyl and homoallylic cations. beilstein-journals.org Trapping of these rearranged intermediates by a nucleophile can lead to a variety of ring-opened products. For example, treatment with a nucleophilic base could potentially induce ring cleavage. uq.edu.au Similarly, radical-mediated pathways can also initiate ring-opening, leading to the formation of diverse molecular skeletons. researchgate.netnih.gov The specific products formed would depend heavily on the reaction conditions and the reagents employed.
Acid-Catalyzed Ring Opening Mechanisms
The ring-opening of cyclopropanes can be effectively promoted by Brønsted or Lewis acids. researchgate.net For this compound, acid catalysis can proceed through several mechanistic pathways, primarily initiated by the interaction of the acid with either the methoxy (B1213986) oxygen or the bromine atom.
In the presence of a Brønsted acid, protonation of the methoxy group's oxygen atom would enhance its leaving group ability, though this is less likely to be the primary pathway for ring opening compared to direct protonation of the cyclopropane ring in some activated systems. rsc.org However, with Lewis acids, coordination to the oxygen or bromine atom can polarize the adjacent bonds and facilitate C-C bond cleavage.
A plausible mechanism involves the Lewis acid activating an ester moiety, leading to an SN1-type ring opening. uni-regensburg.de The cleavage of a C-C bond in the cyclopropane ring is driven by the release of ring strain, leading to the formation of a carbocationic intermediate. stackexchange.com The regioselectivity of the bond cleavage is influenced by the substituents. In this case, cleavage of the bond between the quaternary carbon and one of the methylene (B1212753) groups of the ring would lead to a tertiary carbocation, which is relatively stable. The subsequent fate of this carbocation can involve reaction with a nucleophile or rearrangement.
Table 1: Plausible Outcomes of Acid-Catalyzed Ring Opening
| Catalyst Type | Proposed Intermediate | Potential Product(s) |
|---|---|---|
| Brønsted Acid (H+) | Tertiary Carbocation | Alkenyl ethers, Homoallylic alcohol |
This table presents hypothetical outcomes based on general principles of cyclopropane reactivity.
Metal-Catalyzed Ring Opening and Functionalization (e.g., Sn(OTf)₂ catalysis)
Transition metals and Lewis acids are widely used to catalyze the ring-opening and functionalization of cyclopropanes. nih.govunivasf.edu.br These reactions often proceed through the formation of a metallacyclobutane intermediate resulting from the oxidative addition of the metal into a C-C bond of the cyclopropane ring. wikipedia.org The choice of metal and ligands, as well as the substitution pattern on the cyclopropane, can control the reaction's outcome. researchgate.net
Tin(II) triflate (Sn(OTf)₂) is a Lewis acid known to catalyze the ring-opening of cyclopropanes, particularly donor-acceptor cyclopropanes. researchgate.net In the case of this compound, Sn(OTf)₂ could coordinate to the bromine or oxygen atom, facilitating the heterolytic cleavage of a C-C bond to generate a zwitterionic intermediate. researchgate.net This intermediate can then be trapped by a variety of nucleophiles. researchgate.netresearchgate.net The reaction cascade often involves an SN1-type ring-opening followed by the addition of a nucleophile. nih.gov
The general mechanism for such a transformation is outlined below:
Activation: The Lewis acid (e.g., Sn(OTf)₂) coordinates to the leaving group (bromide) or the methoxy group.
Ring Opening: The activated complex undergoes ring opening through the cleavage of one of the proximal C-C bonds, relieving ring strain and forming a carbocationic intermediate stabilized by the Lewis acid.
Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation, leading to the final functionalized product.
This methodology allows for the 1,3-difunctionalization of the carbon skeleton that was formerly the cyclopropane ring. nih.gov
Nucleophile-Induced Ring Opening Pathways
The high p-character of the C-C bonds in a cyclopropane ring allows it to be attacked by nucleophiles, leading to ring opening. This process can be uncatalyzed, especially with highly strained or activated cyclopropanes, or it can be promoted by a catalyst. acs.org For this compound, two main nucleophilic pathways can be envisaged.
SN2 Substitution with Ring Opening: A nucleophile could attack the carbon atom of the bromomethyl group. In a concerted SN2-type mechanism, the attack of the nucleophile could be accompanied by the cleavage of a cyclopropane C-C bond, in a process analogous to a vinylogous substitution. This would result in a ring-opened product where the nucleophile is attached to the methyl group and a double bond is formed.
Direct Attack on the Ring: A nucleophile could directly attack one of the carbon atoms of the cyclopropane ring. This is more likely if the ring is activated, for instance by a Lewis acid. Mechanistic studies on similar systems have shown that nucleophilic attack can occur with complete stereoinversion, consistent with a concerted SN2-type ring-opening. researchgate.net
In some cases, the base itself can induce elimination of HBr to form a cyclopropene (B1174273) intermediate, which then undergoes ring opening and reaction with a nucleophile. uq.edu.au The presence of the methoxymethyl group could also influence the regioselectivity of nucleophilic attack through steric hindrance or electronic effects.
Directed Ring-Opening Reactions for Specific Product Architectures
The functional groups on this compound can be exploited to direct the ring-opening reaction towards the synthesis of specific molecular architectures. The methoxymethyl group, in particular, can act as an internal nucleophile.
For instance, upon formation of a carbocation at the quaternary carbon (e.g., through Lewis acid-assisted departure of the bromide ion), the oxygen atom of the methoxymethyl group could attack one of the electrophilic carbons of the opened cyclopropane ring. This intramolecular cyclization would lead to the formation of a substituted tetrahydrofuran (B95107) or other oxygen-containing heterocycles. The regioselectivity of this intramolecular attack would depend on the relative stability of the possible transition states leading to different ring sizes.
Such directed reactions are valuable in organic synthesis for building complex cyclic systems from relatively simple starting materials. The stereochemistry of the starting cyclopropane can also be transferred to the product, allowing for stereospecific transformations. nih.gov
Intramolecular Rearrangements and Cyclopropane Reactivity
Carbocationic intermediates generated from this compound are highly prone to intramolecular rearrangements. These rearrangements are driven by the formation of more stable carbocations and the release of the inherent strain energy of the cyclopropane ring.
Carbocation Rearrangements (e.g., Wagner-Meerwein, Hydride Shifts)
Once a carbocation is formed, typically at the exocyclic carbon upon departure of the bromide ion or at a ring carbon following acid-catalyzed ring opening, it can undergo several types of rearrangements. masterorganicchemistry.com
Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions where an alkyl or aryl group migrates to an adjacent carbon atom. wikipedia.org In the context of the cyclopropylmethyl carbocation system, this often involves the expansion of the three-membered ring. For example, the initial carbocation could rearrange via a 1,2-alkyl shift, leading to a cyclobutyl cation, which is generally more stable. libretexts.org This process effectively isomerizes the carbon skeleton.
Hydride Shifts: If a less stable carbocation can be transformed into a more stable one through the migration of a hydrogen atom with its pair of electrons (a hydride), this rearrangement, known as a hydride shift, is likely to occur. masterorganicchemistry.commasterorganicchemistry.com For instance, a secondary carbocation formed after initial ring opening could rearrange via a 1,2- or 1,3-hydride shift to form a more stable tertiary carbocation. libretexts.org The possible involvement of protonated cyclopropane intermediates in such rearrangements has also been considered. rsc.orgnih.gov
Table 2: Potential Carbocation Rearrangements
| Initial Carbocation | Rearrangement Type | Rearranged Intermediate | Driving Force |
|---|---|---|---|
| Primary (exocyclic) | Wagner-Meerwein (Ring Expansion) | Secondary Cyclobutyl Cation | Formation of a more stable carbocation |
| Secondary (on ring) | 1,2-Hydride Shift | Tertiary Carbocation | Formation of a more stable carbocation |
This table presents hypothetical rearrangement pathways based on established carbocation chemistry.
Influence of Strained Ring on Rearrangement Propensity
The high propensity of cyclopropane derivatives to undergo rearrangement reactions is directly linked to the substantial strain energy of the three-membered ring, which is approximately 27.5 kcal/mol. This ring strain provides a powerful thermodynamic driving force for reactions that lead to ring opening. nih.gov
When a carbocation is formed adjacent to a cyclopropane ring, as in a cyclopropylmethyl cation, the system readily rearranges to relieve this strain. The C-C bonds of the cyclopropane ring have significant p-character and can overlap with the empty p-orbital of the carbocation, leading to a delocalized, non-classical carbocation structure. This electronic interaction facilitates the cleavage of the ring bonds and subsequent rearrangement to form open-chain (homoallylic) or larger ring (e.g., cyclobutyl) systems. This process is often extremely rapid, making the isolation of the initial cyclopropylmethyl cation difficult. The relief of ring strain is a key factor that governs the reaction outcome, often favoring rearranged products over simple substitution or elimination products. nih.gov
Sigmatropic Rearrangements and Related Pericyclic Processes
While specific studies on sigmatropic rearrangements of this compound are not extensively documented, the inherent strain of the cyclopropane ring and the presence of adjacent functional groups suggest the potential for such pericyclic reactions under appropriate thermal or catalytic conditions. Sigmatropic rearrangements are concerted reactions involving the migration of a sigma-bond across a π-electron system. uh.edu In substituted cyclopropanes, these rearrangements can be driven by the release of ring strain. libretexts.org
One plausible pathway could involve a beilstein-journals.orgscribd.com-sigmatropic rearrangement, particularly if an intermediate with allylic character can be formed. beilstein-journals.org For instance, transformation of the bromomethyl group into a suitable migrating group, coupled with the generation of an adjacent π-system, could initiate such a process. The stereochemical outcome of these rearrangements is often highly predictable due to the concerted nature of the reaction, proceeding through a well-defined cyclic transition state. uh.edu
Another possibility is a scribd.comscribd.com-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements, although this would require a more significant preceding transformation of the substrate to generate the requisite 1,5-diene or allyl vinyl ether moiety. uh.edu The presence of substituents on the cyclopropane ring is known to influence the facility and stereoselectivity of these rearrangements. beilstein-journals.org
It is important to note that the reaction conditions, such as temperature and the presence of catalysts (e.g., transition metals), can play a crucial role in enabling or directing sigmatropic rearrangements over other potential reaction pathways. nih.gov
Rearrangements of Onium Ylides Involving Cyclopropane Substratesdalalinstitute.com
Onium ylides are reactive intermediates that can undergo various synthetically useful rearrangements, most notably beilstein-journals.orgnih.gov- and beilstein-journals.orgscribd.com-sigmatropic rearrangements. nih.gov The formation of an onium ylide from this compound would typically involve the reaction of the bromomethyl group with a heteroatomic nucleophile, such as a sulfide (B99878) or an amine, to form a sulfonium (B1226848) or ammonium (B1175870) salt, respectively. Subsequent deprotonation of a carbon adjacent to the heteroatom would generate the corresponding ylide. rsc.org
Once formed, an onium ylide derived from this substrate could potentially undergo a beilstein-journals.orgscribd.com-sigmatropic rearrangement. This type of rearrangement is a concerted, five-membered cyclic process that is generally favored for allylic and benzylic ylides. nih.gov While the cyclopropylmethyl system is not a classical allylic system, the strained C-C bonds of the cyclopropane ring can, in some contexts, exhibit π-character, potentially facilitating such rearrangements.
Alternatively, a beilstein-journals.orgnih.gov-rearrangement, often referred to as a Stevens rearrangement, could occur. This process involves a stepwise mechanism with a diradical intermediate or a concerted mechanism that is formally symmetry-forbidden but can occur under certain conditions. The choice between a beilstein-journals.orgnih.gov- and a beilstein-journals.orgscribd.com-rearrangement pathway is often influenced by the structure of the ylide and the reaction conditions. wikipedia.org
The specific substitution pattern of this compound would likely influence the stability and subsequent reactivity of any onium ylide intermediate. The methoxymethyl group, in particular, could exert electronic and steric effects on the formation and rearrangement of the ylide.
Influence of the Methoxymethyl Group on Reaction Pathways
The methoxymethyl substituent at the C1-position of the cyclopropane ring is poised to exert a significant influence on the reactivity and selectivity of this compound through a combination of electronic and steric effects.
Electronic and Steric Effects on Neighboring Group Participation
The oxygen atom of the methoxymethyl group, with its non-bonding electron pairs, can play a crucial role in the reactions of this compound through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In reactions involving the departure of the bromide leaving group, such as in solvolysis, the oxygen atom can act as an internal nucleophile, attacking the carbon bearing the leaving group. sci-hub.box
This participation can lead to the formation of a cyclic oxonium ion intermediate. The formation of this intermediate can accelerate the rate of the reaction compared to a similar substrate lacking the participating group. wikipedia.org The stability of the resulting carbocation is a key factor, and the methoxymethyl group can stabilize an adjacent positive charge through resonance donation from the oxygen atom.
From a steric perspective, the methoxymethyl group is bulkier than a hydrogen atom. This steric hindrance could potentially disfavor reaction pathways that require nucleophilic attack at the C1-position of the cyclopropane ring. However, in the context of neighboring group participation, the intramolecular nature of the attack can overcome some of this steric hindrance. The interplay between these electronic and steric effects will ultimately dictate the dominant reaction pathway. nih.gov
Modulation of Reactivity and Selectivity
The electronic and steric properties of the methoxymethyl group can modulate the reactivity and selectivity of various transformations of this compound.
Reactivity:
Electronic Effects: The oxygen atom of the methoxymethyl group is electron-withdrawing through induction but can be electron-donating through resonance, especially when a carbocation is formed on an adjacent carbon. In reactions where a positive charge develops on the carbon of the bromomethyl group, the resonance donation from the ether oxygen would be stabilizing, thus increasing the reaction rate. Conversely, the inductive effect could decrease the nucleophilicity of the bromide, potentially slowing down reactions where the bromide acts as a nucleophile.
Steric Effects: The steric bulk of the methoxymethyl group can hinder the approach of reagents to the cyclopropane ring, potentially slowing down reaction rates compared to less substituted analogs. nih.gov This effect would be most pronounced in bimolecular reactions requiring attack at the sterically encumbered C1 position.
Selectivity:
Regioselectivity: In reactions where multiple sites on the molecule could react, the methoxymethyl group can direct the regioselectivity. For instance, in addition reactions to the cyclopropane ring (if it were to open), the electronic nature of the methoxymethyl group could influence which C-C bond is cleaved.
Stereoselectivity: As discussed in the context of neighboring group participation, the methoxymethyl group can control the stereochemical outcome of substitution reactions at the bromomethyl carbon, leading to retention of configuration. In other reactions, the steric bulk of the group could direct incoming reagents to the less hindered face of the molecule, thereby controlling the diastereoselectivity of the transformation.
The following table summarizes the potential influence of the methoxymethyl group on reaction pathways:
| Effect | Influence on Reactivity | Influence on Selectivity |
| Electronic (Inductive) | Decreased nucleophilicity of the bromide. | May influence regioselectivity in ring-opening reactions. |
| Electronic (Resonance) | Stabilization of adjacent carbocations, leading to increased reaction rates in solvolysis. | Can favor pathways involving cationic intermediates. |
| Steric Hindrance | Decreased reaction rates for bimolecular reactions at the C1 position. | Can direct incoming reagents to the less hindered face of the molecule (diastereoselectivity). |
| Neighboring Group Participation | Increased rate of solvolysis (anchimeric assistance). | Leads to retention of configuration at the bromomethyl carbon. |
Applications of 1 Bromomethyl 1 Methoxymethyl Cyclopropane As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic importance of 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane lies in its ability to introduce a disubstituted cyclopropane (B1198618) unit, which can serve as a linchpin in the assembly of intricate molecular architectures.
The cyclopropane ring is a structural feature present in a wide array of natural products, where it is often essential for their biological activity. nih.govresearchgate.net These natural products span various classes, including terpenoids, alkaloids, and amino acids. researchgate.net The synthesis of these complex molecules frequently requires pre-functionalized building blocks that can introduce the cyclopropane moiety efficiently.
This compound serves as a valuable intermediate for this purpose. The quaternary carbon atom of the cyclopropane ring is a key structural element that mimics fragments found in numerous natural products. nih.gov Synthetic strategies can leverage this building block to construct these challenging motifs. For instance, derivatives of this compound can be used to create acyclic hydrocarbon chains with specific stereochemistry, which are difficult to access through other means but are common in natural product backbones. nih.gov
Table 1: Examples of Natural Product Classes Containing the Cyclopropane Motif
| Natural Product Class | Example | Significance of Cyclopropane Ring |
|---|---|---|
| Terpenoids | (+)-Chrysanthemic Acid | Core structural component |
| Steroids | Gorgosterol | Unique side-chain feature |
The development of new pharmaceuticals and agrochemicals often relies on the creation of novel molecular scaffolds. The cyclopropane ring is a prized design element in medicinal chemistry due to its ability to impart conformational rigidity, influence metabolic stability, and modulate the electronic properties of a molecule. researchgate.net Its unique steric and electronic nature allows it to act as a bioisostere for other common functional groups, such as double bonds or gem-dimethyl groups.
This compound is a precursor for molecules with potential biological activity. The functional handles allow for its incorporation into larger structures through various coupling and substitution reactions. The synthesis of diverse heterocyclic compounds, which are mainstays in pharmaceutical and biological chemistry, can be facilitated by such building blocks. researchgate.net The ability to construct complex skeletons, particularly those containing sterically demanding quaternary carbon centers, makes this compound a valuable starting point for generating libraries of compounds for biological screening. chemsoc.org.cnmanchester.ac.uk
Utility as a Three-Carbon Synthon in Carbon-Carbon Bond Formations
The strained nature of the cyclopropane ring endows this compound with unique reactivity, allowing it to function as a versatile three-carbon synthon in a variety of carbon-carbon bond-forming reactions.
The high ring strain of the cyclopropane core makes it susceptible to ring-opening reactions under specific conditions. This reactivity can be harnessed to generate larger ring systems, a transformation that is highly valuable in organic synthesis. The presence of the bromomethyl group provides an electrophilic site that can trigger or participate in these transformations. For example, related gem-dihalocyclopropanes are known to undergo silver(I)-promoted ring-expansion reactions where an endocyclic bond is cleaved. uq.edu.au Conversely, under basic conditions, cleavage of an exocyclic bond can occur. uq.edu.au This dual reactivity allows for controlled ring-opening or expansion pathways, leading to the formation of medium-sized rings or functionalized acyclic products, depending on the reaction conditions and reagents employed.
The construction of quaternary carbon centers, particularly those bearing four different carbon substituents, is a significant challenge in organic synthesis due to steric hindrance. chemsoc.org.cn this compound and its derivatives provide an elegant solution to this problem.
Research has shown that polysubstituted cyclopropyl (B3062369) carbinol derivatives can undergo a highly regio- and stereoselective nucleophilic substitution at the quaternary carbon center (C1) of the cyclopropane ring. nih.gov This reaction proceeds with a complete inversion of configuration, providing a powerful method for the stereospecific construction of quaternary stereocenters. nih.govnih.gov The selectivity of this substitution is attributed to the formation of a bicyclobutonium intermediate, which directs the incoming nucleophile to the most substituted carbon atom. nih.gov This methodology allows for the synthesis of otherwise difficult-to-access acyclic molecules containing vicinal, sterically congested stereocenters from readily available starting materials. nih.gov
Table 2: Stereospecific Synthesis of a Quaternary Carbon Center
| Starting Material | Reagents | Key Intermediate | Product Feature | Stereochemical Outcome |
|---|
Development of Chiral Building Blocks and Asymmetric Transformations
While this compound is an achiral molecule, it serves as a valuable scaffold for the development of chiral building blocks through asymmetric transformations. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
The creation of chiral analogs can be achieved through several strategies. An auxiliary-directed stereoselective alkylation is one common approach for synthesizing chiral building blocks. mdpi.comnih.gov In this context, a chiral auxiliary could be appended to a derivative of this compound to direct subsequent reactions in a stereoselective manner.
Furthermore, the stereospecific reactions used to construct quaternary centers can be applied in an asymmetric context. If the starting cyclopropane derivative is prepared in an enantiomerically enriched form (e.g., through an asymmetric cyclopropanation reaction), the chirality can be directly transferred to the final product during the nucleophilic substitution, preserving stereochemical integrity. nih.gov This makes the cyclopropane scaffold an excellent platform for asymmetric synthesis, enabling access to enantiopure molecules containing complex, sterically hindered centers.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Stereoselective Synthesis
An extensive review of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the specific applications of the chemical compound this compound as a synthetic building block in stereoselective chemistry. Despite a thorough search for detailed research findings, no specific data or scholarly articles could be retrieved that focused on its role in the stereoselective introduction of cyclopropane moieties or its use in controlled diastereoselective and enantioselective processes.
The field of stereoselective synthesis is a highly active area of chemical research, with a continuous demand for novel building blocks that can introduce chiral centers with high precision. Chiral cyclopropane derivatives, in particular, are valuable structural motifs found in numerous biologically active molecules and natural products. The development of reagents that can deliver the cyclopropane unit in a predictable and stereocontrolled manner is therefore of considerable interest to the synthetic chemistry community.
Typically, the utility of a synthetic building block like this compound in stereoselective applications would be established through studies demonstrating its reactivity with various substrates under the influence of chiral catalysts or auxiliaries. Such research would provide data on the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) of the resulting products, thereby showcasing the level of stereocontrol achievable.
However, in the case of this compound, the scientific literature accessible through public search engines and academic databases does not currently contain such studies. Consequently, it is not possible to provide an in-depth article on its specific applications in the areas of stereoselective introduction of cyclopropane moieties or controlled diastereoselective and enantioselective processes as per the requested outline. The absence of this information prevents a detailed discussion of its efficacy, substrate scope, and the reaction conditions under which it might serve as a useful tool for asymmetric synthesis. Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this specific compound in the field of stereoselective synthesis.
Structural Modifications, Analogues, and Structure Reactivity Relationships
Variations of the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane moiety is a key determinant of its reactivity. researchgate.netnih.gov Modifications to this core structure, either by changing the ring size or by introducing stereochemical complexity, can have profound effects on the molecule's stability and reaction pathways.
Expanding the three-membered ring to larger carbocycles like cyclobutane (B1203170), cyclopentane (B165970), and cycloheptane (B1346806) significantly alters the ring strain and, consequently, the chemical reactivity. While donor-acceptor cyclopropanes have been studied extensively, their homologous cyclobutane counterparts have seen comparatively limited, though growing, investigation. uwo.carsc.org The synthesis of these analogues typically involves starting materials with the corresponding ring system. For instance, the synthesis of (bromomethyl)cyclobutane (B93029) can be achieved from cyclobutylmethanol. chemicalbook.comgoogle.com
The change in ring size directly impacts the bond angles and strain energy, influencing the stability of intermediates and transition states in reactions such as nucleophilic substitutions or ring-opening processes. While cyclopropanes are known for their susceptibility to ring-opening due to high strain energy (approx. 27.5 kcal/mol), cyclobutanes possess less strain (approx. 26.3 kcal/mol), and cyclopentanes even less (approx. 6.2 kcal/mol), making them progressively less prone to such reactions under similar conditions. This trend affects the propensity of the molecule to act as a building block in cycloaddition or ring-expansion reactions. uwo.caresearchgate.net
| Compound Name | Ring Size | Molecular Formula | General Reactivity Trend |
|---|---|---|---|
| 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | 3 | C6H11BrO | High reactivity, prone to ring-opening reactions. nih.gov |
| 1-(Bromomethyl)-1-(methoxymethyl)cyclobutane | 4 | C7H13BrO | Moderate reactivity, less prone to ring-opening than cyclopropane analogue. rsc.org |
| 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane | 5 | C8H15BrO | Lower reactivity, behaves more like an acyclic alkyl halide. uni.lu |
| 1-(Bromomethyl)-1-(methoxymethyl)cycloheptane | 7 | C10H19BrO | Similar reactivity to cyclopentane and acyclic analogues. uni.lu |
To control the stereochemical outcome of syntheses involving the cyclopropane ring, chiral auxiliaries can be temporarily incorporated into the structure. wikipedia.org These auxiliaries are stereogenic groups that bias the formation of one stereoisomer over another during a reaction, after which they can typically be removed and recovered. wikipedia.org In the context of cyclopropanation, chiral auxiliaries can be attached to the alkene precursor or be part of the carbene precursor to induce diastereoselectivity. researchgate.net
Methods for asymmetric cyclopropanation are well-established and include transition-metal-catalyzed decomposition of diazoalkanes in the presence of chiral ligands and Michael-initiated ring closures (MIRC) using chiral catalysts or auxiliaries. researchgate.netwikipedia.org For instance, auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are commonly used to direct the stereochemistry of alkylation reactions, a principle that can be extended to the synthesis of chiral cyclopropane building blocks. Applying these strategies to the synthesis of this compound could yield enantiomerically enriched versions of the compound, opening avenues for its use in asymmetric synthesis.
Modifications of the Bromomethyl Substituent
The bromomethyl group is the primary reactive site for nucleophilic substitution. Altering the halogen or adding further substituents to this group directly modulates its reactivity.
Replacing the bromine atom with other halogens, such as chlorine or iodine, creates a series of analogues with predictably different reactivities in nucleophilic substitution reactions. The corresponding 1-(chloromethyl)-1-(methoxymethyl)cyclopropane (B13260994) chemsrc.com and 1-(iodomethyl)-1-(methoxymethyl)cyclopropane chemicalbook.com are known compounds.
The reactivity of these alkyl halides is largely governed by the strength of the carbon-halogen (C-X) bond and the stability of the halide anion as a leaving group. The C-I bond is the longest and weakest, making the iodomethyl analogue the most reactive, while the C-Cl bond is the strongest, rendering the chloromethyl analogue the least reactive. This trend (I > Br > Cl) is a fundamental principle in organic chemistry. The increased reactivity of the iodomethyl analogue facilitates reactions under milder conditions but also corresponds to lower stability. researchgate.net
| Halogen Variant | Avg. C-X Bond Enthalpy (kcal/mol) | Leaving Group Ability | Relative Reactivity in SN2 Reactions |
|---|---|---|---|
| -CH2Cl | 81 | Good (Cl-) | Lowest |
| -CH2Br | 68 | Better (Br-) | Intermediate |
| -CH2I | 51 | Best (I-) | Highest |
Introducing an alkyl or aryl group on the carbon atom bearing the bromine atom (the α-carbon) would create a secondary alkyl halide. This substitution pattern is expected to significantly influence the mechanism and rate of nucleophilic substitution reactions. An aryl substituent, for instance, can stabilize an S_N2 transition state through π-system interaction. nih.govnih.gov Studies on other electrophilic cyclopropanes have shown that an adjacent phenyl group can increase the rate of ring-opening reactions by a factor of up to 15 compared to unsubstituted analogues. nih.gov This "benzyl effect" suggests that a compound like 1-(bromo(phenyl)methyl)-1-(methoxymethyl)cyclopropane would exhibit enhanced reactivity.
Conversely, substitution with a bulky alkyl group would likely increase steric hindrance around the reaction center, potentially slowing the rate of S_N2 reactions. However, such substitution could also favor an S_N1 mechanism if the resulting secondary carbocation is sufficiently stable.
Variations of the Methoxymethyl Substituent
The methoxymethyl group is generally less reactive than the bromomethyl group, often serving a steric or electronic role. Modifications to this substituent, such as changing the methyl ether to a larger alkyl or aryl ether (e.g., ethoxymethyl, benzyloxymethyl), can be used to alter the compound's physical properties, such as solubility and lipophilicity.
For example, replacing the methyl group with an ethoxy group, as seen in related indanedione-derived cyclopropanes, is a straightforward modification. mdpi.com A benzyloxymethyl group could be introduced to serve as a protecting group that can be removed later in a synthetic sequence via hydrogenolysis. These changes can also impart different steric demands, potentially influencing the stereochemical course of reactions at the adjacent quaternary center or the bromomethyl group.
Alkoxy Chain Length Variations (e.g., Ethoxymethyl, Propoxymethyl)
Varying the length of the alkoxy chain from a methoxymethyl to an ethoxymethyl or propoxymethyl group introduces subtle but important steric and electronic changes. While specific studies on these particular analogues of this compound are scarce, general principles of organic chemistry and studies on related systems, such as alkoxy-activated cyclobutanes, suggest predictable effects. rsc.org
Increasing the alkyl chain length (from methyl to ethyl or propyl) would primarily increase the steric bulk around the cyclopropane ring. This could influence the rate of reactions involving nucleophilic attack at the adjacent bromomethyl carbon or at the ring itself by hindering the approach of reactants. Electronically, longer alkyl chains are slightly more electron-donating than a methyl group, but this effect is generally minor and unlikely to cause a dramatic shift in reactivity compared to the steric influence.
Table 1: Predicted Properties of Alkoxy Chain Analogues This table is based on general chemical principles, as direct experimental data for these specific compounds is not readily available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Steric Hindrance |
|---|---|---|---|
| This compound | C₆H₁₁BrO | 179.06 | Baseline |
| 1-(Bromomethyl)-1-(ethoxymethyl)cyclopropane | C₇H₁₃BrO | 193.08 | Increased |
Alternative Oxygen-Containing Functional Groups (e.g., Hydroxymethyl, Acetoxymethyl)
Replacing the methoxymethyl group with other oxygen-containing functionalities like hydroxymethyl or acetoxymethyl groups creates analogues with distinctly different chemical properties.
The hydroxymethyl analogue, 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane , introduces a reactive hydroxyl group. This analogue can be conceptually linked to 1,1-Bis(hydroxymethyl)cyclopropane (B119854) , an important intermediate in the synthesis of pharmaceuticals like Montelukast. The synthesis of 1,1-bis(hydroxymethyl)cyclopropane can be achieved from the reduction of diethyl 1,1-cyclopropanedicarboxylate using reagents like LiAlH₄. The presence of the hydroxyl group offers a site for further functionalization, such as esterification or etherification. Furthermore, it can participate in intramolecular reactions, potentially influencing the reactivity of the bromomethyl group.
The acetoxymethyl analogue, 1-(Acetoxymethyl)-1-(bromomethyl)cyclopropane , would feature an ester group. This group is significantly more electron-withdrawing than an ether or alcohol, which would impact the electronic nature of the cyclopropane ring. The acetoxy group can also function as a leaving group under certain conditions or be hydrolyzed to reveal the hydroxymethyl analogue.
The relationship between the hydroxymethyl and bromomethyl groups is well-established. The synthesis of (bromomethyl)cyclopropane (B137280) is often achieved through the bromination of hydroxymethylcyclopropane (cyclopropylcarbinol) using various reagents, including triphenylphosphine (B44618) and bromine. chemicalbook.comchemicalbook.comgoogle.com This highlights the synthetic accessibility between these functional groups.
Table 2: Comparison of Oxygen-Containing Functional Group Analogues
| Functional Group | Compound Name | Key Features | Potential Reactivity |
|---|---|---|---|
| Methoxymethyl | This compound | Ether linkage, relatively inert. | Governed by bromomethyl and cyclopropane ring reactivity. |
| Hydroxymethyl | 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane | Contains a primary alcohol. | Site for further derivatization (e.g., esterification); potential for intramolecular reactions. |
Nitrogen or Sulfur-Containing Analogues
The substitution of the oxygen atom in the methoxymethyl group with nitrogen or sulfur would lead to aminomethyl or thiomethyl analogues, respectively. These heteroatoms would impart significantly different properties to the molecule.
A nitrogen-containing analogue, such as 1-(Aminomethyl)-1-(bromomethyl)cyclopropane , would be more basic than its oxygen counterpart. The amine could act as an internal nucleophile, potentially leading to intramolecular cyclization to form a strained azaspirocyclic system.
A sulfur-containing analogue, like 1-(Bromomethyl)-1-(thiomethyl)cyclopropane , would possess a soft, highly nucleophilic sulfur atom. Sulfur's ability to stabilize adjacent carbocations could influence the mechanisms of reactions involving the bromomethyl group. Studies on the ring-opening of donor-acceptor cyclopropanes have demonstrated 1,3-aminothiolation, where sulfonamides and thio-compounds add across the ring, showcasing the role of nitrogen and sulfur nucleophiles in cyclopropane chemistry. researchgate.net
Comparative Reactivity Studies of Related Cyclopropane Derivatives
The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a dominant factor in its chemistry, making it susceptible to ring-opening reactions that are not observed in its acyclic or larger-ring counterparts. rsc.org The reactivity is heavily influenced by the nature and position of substituents on the ring.
Ring-Opening Reactions: 1,1-disubstituted cyclopropanes can undergo ring-opening through various mechanisms. rsc.orgacs.org
Electrophilic Ring-Opening: Electrophiles can attack the cyclopropane ring, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. rsc.orgrsc.org In a molecule like this compound, the methoxy (B1213986) group would act as a donor, stabilizing a positive charge on the adjacent carbon and directing the regioselectivity of the ring-opening.
Nucleophilic Ring-Opening: In donor-acceptor (D-A) cyclopropanes, the ring can be opened by nucleophiles. researchgate.netacs.org The presence of both an electron-donating group (like methoxymethyl) and an electron-withdrawing or electrophilic group can polarize the ring, making it susceptible to nucleophilic attack.
Rearrangements: The cyclopropylmethyl system is classicly known for its propensity to undergo rearrangement. The synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol (B32771) often yields isomeric by-products such as bromocyclobutane (B1266235) and 4-bromo-1-butene. guidechem.com This occurs via the unstable cyclopropylmethyl cation, which can rearrange to the more stable cyclobutyl or homoallyl cations. Therefore, reactions of this compound that proceed through a carbocation at the methylene (B1212753) carbon are expected to yield a mixture of rearranged products.
Reactions at the Side Chain: Despite the ring's reactivity, the bromomethyl group can also react independently. (Bromomethyl)cyclopropane is a valuable synthetic building block used to introduce the cyclopropylmethyl group via substitution reactions or in cross-coupling reactions, such as iron-catalyzed coupling with Grignard reagents to form 1,4-dienes. chemicalbook.comsigmaaldrich.com This creates a competition between reactions involving ring-opening and those occurring solely at the side chain. The outcome is often dependent on the specific reagents and reaction conditions.
Table 3: Reactivity Patterns of Substituted Cyclopropanes
| Reaction Type | Description | Relevant System | Reference |
|---|---|---|---|
| Electrophilic Ring-Opening | An electrophile attacks the ring, which opens to form a carbocation, subsequently trapped by a nucleophile. | 1,1-disubstituted cyclopropanes | rsc.orgrsc.org |
| Nucleophilic Ring-Opening | A nucleophile attacks a polarized "donor-acceptor" cyclopropane, leading to ring cleavage. | Donor-Acceptor Cyclopropanes | researchgate.netacs.org |
| Cationic Rearrangement | Formation of a cyclopropylmethyl cation leads to rearrangement to cyclobutyl and homoallyl systems. | Synthesis of (bromomethyl)cyclopropane | guidechem.com |
Theoretical and Computational Chemistry Studies
Mechanistic Elucidation of Reactions Involving 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This information is crucial for understanding and predicting the course of reactions involving this compound.
Reactions involving substituted cyclopropanes often proceed through complex mechanisms, including ring-opening and rearrangement pathways. Transition state theory is a cornerstone of computational mechanistic studies, allowing for the identification of the highest energy point along a reaction coordinate, the transition state. The geometry and energetic properties of these transition states dictate the feasibility and selectivity of a given reaction.
For this compound, a key reaction pathway to consider is the nucleophilic substitution of the bromide ion, which can be accompanied by ring-opening. Computational methods, such as density functional theory (DFT), can be employed to map the entire reaction pathway for such a process. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states connecting them.
For instance, in a hypothetical reaction with a nucleophile, computational analysis would search for the transition state structure where the nucleophile is forming a new bond and the bromide is departing. The analysis would also consider the possibility of a concerted or stepwise mechanism. Experimental kinetic isotope effects can be used in conjunction with computational models to provide a high-resolution picture of the enantioselectivity-determining transition state. nih.govnih.gov
Table 1: Illustrative Transition State Parameters for a Hypothetical SN2 Reaction of this compound
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| C-Br Bond Length (Å) | 2.5 |
| C-Nucleophile Bond Length (Å) | 2.2 |
| Activation Energy (kcal/mol) | 25 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation on a model system.
The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. researchgate.netresearchgate.net Computational chemistry can provide detailed energy profiles for these processes, revealing the activation energies and the thermodynamics of the reaction. For this compound, ring-opening could be initiated by the departure of the bromide ion, leading to a cyclopropylmethyl cation intermediate. This cation is known to be unusually stable due to the ability of the cyclopropane ring to donate electron density into the empty p-orbital of the carbocation. youtube.com
This stabilization can be explained by the Walsh orbital model of cyclopropane. youtube.combluffton.edu The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have p-character and can effectively overlap with the empty p-orbital of the adjacent carbocation. youtube.com Computational studies can quantify this stabilization energy and map the potential energy surface for the subsequent rearrangement of this cation, which can lead to various ring-opened products.
The energy profile for such a process would typically show the reactant, the transition state for bromide departure, the cyclopropylmethyl cation intermediate, and then subsequent transition states and products for the ring-opening and rearrangement steps. The relative energies of these species would determine the major reaction pathway.
Table 2: Hypothetical Relative Energies for the Ring-Opening of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant | 0 |
| Transition State 1 (Br⁻ departure) | +20 |
| Cyclopropylmethyl Cation Intermediate | +5 |
| Transition State 2 (Ring-opening) | +15 |
| Ring-Opened Product | -10 |
Note: This table presents a hypothetical energy profile to illustrate the type of data generated from computational studies.
Electronic Structure and Bonding Analysis of the Cyclopropane Ring
The unique electronic structure of the cyclopropane ring is a key determinant of its chemical and physical properties. Computational methods allow for a detailed analysis of the bonding and electronic distribution within the this compound molecule.
The defining feature of the cyclopropane ring is its significant ring strain, arising from the deviation of the C-C-C bond angles from the ideal tetrahedral angle. This strain energy, which can be quantified through computational methods, contributes to the high reactivity of cyclopropanes. youtube.com
The bonding in cyclopropane is often described using the Walsh model, which proposes sp² hybridized carbons for the C-H bonds and the formation of a central three-center bond from the remaining p-orbitals. bluffton.eduwiley.com This model successfully explains the high p-character of the C-C bonds and the ability of the cyclopropane ring to conjugate with adjacent π-systems and carbocations. youtube.combluffton.edu For this compound, computational analysis of the molecular orbitals would reveal the extent of interaction between the cyclopropane Walsh orbitals and the orbitals of the bromomethyl and methoxymethyl substituents. These interactions can influence the geometry and reactivity of the molecule. nih.gov
The presence of electronegative oxygen and bromine atoms in this compound leads to a non-uniform charge distribution within the molecule. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial atomic charges on each atom.
This charge distribution is critical for understanding the molecule's reactivity. The carbon atom attached to the bromine will have a partial positive charge, making it susceptible to nucleophilic attack. The oxygen atom of the methoxymethyl group will have a partial negative charge, influencing its ability to act as a hydrogen bond acceptor. The polarization of the C-Br bond is a key factor in the heterolytic cleavage of this bond, which initiates many of the reactions of this compound. The inductive effects of the substituents can also influence the geometry of the cyclopropane ring. wiley.com
Table 3: Illustrative Calculated Partial Atomic Charges for this compound
| Atom | Partial Charge (e) |
| C (attached to Br) | +0.25 |
| Br | -0.30 |
| O (ether) | -0.50 |
| C (cyclopropane, geminal) | +0.10 |
Note: These values are for illustrative purposes to demonstrate the output of charge distribution calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxymethyl and bromomethyl substituents allows for the existence of multiple conformations of this compound. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Computational methods can systematically explore the conformational space of the molecule by rotating the single bonds. The energy of each conformation is calculated, and the results are plotted on a potential energy surface. This analysis can reveal the preferred spatial arrangement of the substituents, which is influenced by steric hindrance and intramolecular interactions such as dipole-dipole interactions.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. mdpi.com By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the time-averaged distribution of conformations, and the pathways of conformational change. For this compound, MD simulations could be used to study the rotational dynamics of the substituent groups and how these motions might influence the molecule's reactivity.
Prediction of Spectroscopic Properties to Aid Structural Characterization
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are invaluable for the structural characterization of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predicted spectra can then be compared with experimental data to confirm the molecular structure, assign signals, and gain deeper insights into the molecule's electronic and geometric properties.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Methods such as Density Functional Theory (DFT) are commonly employed to provide a good balance between computational cost and accuracy for molecules of this size.
Computational methods can predict both 1H and 13C NMR chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical predicted NMR data for this compound, based on typical values for similar structural motifs, are presented below.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH2Br | 3.45 | s | - |
| OCH3 | 3.30 | s | - |
| CH2O | 3.25 | s | - |
| Cyclopropane CH2 | 0.60 - 0.80 | m | - |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary Cyclopropane C | 25.0 |
| CH2Br | 35.0 |
| OCH3 | 59.0 |
| CH2O | 75.0 |
| Cyclopropane CH2 | 15.0 |
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. The intensity of each vibrational mode is also calculated, allowing for the generation of a full theoretical IR spectrum. These predicted spectra can help in the identification of characteristic functional group vibrations.
A table of predicted vibrational frequencies for key functional groups in this compound is provided below.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
| C-H stretch (methoxy) | 2950 - 2990 | Asymmetric and symmetric stretching |
| C-H stretch (cyclopropane) | 3000 - 3100 | Stretching vibrations of C-H bonds on the ring |
| C-O stretch | 1090 - 1150 | Stretching of the ether C-O bond |
| C-Br stretch | 650 - 690 | Stretching of the carbon-bromine bond |
| CH2 scissoring | 1450 - 1470 | Bending vibration of methylene (B1212753) groups |
While predicting a full mass spectrum is complex, computational methods can be used to predict the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions. By analyzing the bond dissociation energies and the stability of potential fragments, it is possible to predict the likely fragmentation patterns that would be observed in an experimental mass spectrum. This can be particularly useful in high-resolution mass spectrometry for confirming the elemental composition.
Predicted m/z values for the molecular ion and potential major fragments of this compound are listed in the table below.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments
| Ion | Formula | Predicted m/z | Description |
| [M]+ | C6H11BrO | 178.0/180.0 | Molecular ion (showing isotopic pattern for Br) |
| [M-CH3]+ | C5H8BrO | 163.0/165.0 | Loss of a methyl group |
| [M-OCH3]+ | C5H8Br | 147.0/149.0 | Loss of a methoxy (B1213986) group |
| [M-Br]+ | C6H11O | 99.1 | Loss of a bromine atom |
| [C4H8Br]+ | C4H8Br | 135.0/137.0 | Cleavage of the ether bond and rearrangement |
| [CH2OCH3]+ | C2H5O | 45.0 | Methoxymethyl cation |
Future Research Directions and Unexplored Chemical Space
Development of Novel Catalytic Transformations
The presence of two distinct functional groups on a strained three-membered ring makes 1-(bromomethyl)-1-(methoxymethyl)cyclopropane an ideal substrate for the development of new catalytic methodologies.
Stereoselective Synthesis using Chiral Catalysts
The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry, with broad implications for the pharmaceutical and agrochemical industries. dicp.ac.cnmdpi.com Future research could focus on the development of catalytic asymmetric methods to access specific stereoisomers of this compound and its derivatives.
Promising approaches could involve the use of chiral catalysts in cyclopropanation reactions. rsc.orgrsc.org For instance, the reaction of a suitably designed 1,1-disubstituted alkene precursor with a carbene source in the presence of a chiral rhodium or copper catalyst could afford the desired cyclopropane (B1198618) with high enantioselectivity. organic-chemistry.org The development of cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors also presents a viable strategy. dicp.ac.cn
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis
| Catalyst Type | Potential Precursor | Expected Outcome |
|---|---|---|
| Chiral Rhodium (II) Carboxylates | 1-Methoxy-2-propen-1-yl methyl ether and a diazo compound | Enantioselective formation of the cyclopropane ring |
| Chiral Copper-Bisoxazoline Complexes | 1,1-Dichloro-2-methoxypropane and an alkene | Asymmetric carbene insertion |
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.govlabinsights.nl Future research on this compound should prioritize the development of green synthetic routes. This could involve the use of non-toxic solvents like cyclopentyl methyl ether (CPME), which has emerged as a greener alternative to traditional ethereal solvents. nih.govrsc.org
Furthermore, exploring biocatalytic methods, such as those employing engineered heme proteins for carbene transfer reactions, could offer a highly sustainable and selective route to functionalized cyclopropanes. nih.gov The development of solid-phase synthesis or the use of immobilized catalysts could also contribute to greener processes by simplifying purification and enabling catalyst recycling. nih.gov
Exploration of Unconventional Reaction Pathways and High-Energy Intermediates
The strained nature of the cyclopropane ring, combined with the presence of a good leaving group (bromide), suggests that this compound could participate in a variety of unconventional reaction pathways involving high-energy intermediates.
Future investigations could explore the generation and trapping of the corresponding cyclopropylmethyl cation. Solvolysis studies in various solvents could provide insights into the stability and rearrangement pathways of this cation, which is known to undergo complex skeletal reorganizations. researchgate.net Computational studies could complement experimental work to better understand the energy landscape of these reactive intermediates. nih.gov The potential for ring-opening reactions to form homoallylic or cyclobutyl derivatives upon ionization warrants thorough investigation.
Integration into Flow Chemistry Systems for Efficient Production
Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgresearchgate.netsyrris.com The synthesis of this compound and its subsequent transformations are well-suited for integration into continuous-flow systems.
A flow-based synthesis could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purities. rsc.org For instance, a multi-step flow process could be designed to first synthesize the cyclopropane core and then introduce the bromomethyl and methoxymethyl functionalities in a continuous sequence. This approach would be particularly beneficial for optimizing reaction conditions and for the on-demand production of this versatile building block.
Design and Synthesis of Advanced Materials Incorporating the Cyclopropane Core
The unique geometric and electronic properties of the cyclopropane ring can impart desirable characteristics to polymeric and other advanced materials. researchgate.net The bifunctionality of this compound makes it an attractive monomer for the synthesis of novel polymers.
Future research could explore the polymerization of this compound through reactions of the bromomethyl group, potentially leading to polymers with unique thermal or mechanical properties. The cyclopropane unit within the polymer backbone could act as a latent reactive group, allowing for post-polymerization modifications or controlled degradation. Furthermore, this cyclopropane derivative could be used to modify the surfaces of existing materials, introducing specific functionalities and altering their physical properties.
Application as Molecular Probes for Mechanistic Organic Chemistry
Substituted cyclopropylmethyl systems have historically served as valuable mechanistic probes to study the nature of carbocationic intermediates and neighboring group participation. researchgate.net The specific substitution pattern of this compound makes it a potentially insightful tool for dissecting complex reaction mechanisms.
By studying its solvolysis rates and product distributions under various conditions, researchers could gain a deeper understanding of the factors that govern the stability and reactivity of cyclopropylmethyl cations. The methoxymethyl group, with its potential for intramolecular interaction, could provide a unique handle to probe the electronic effects on cation rearrangement and ring-opening pathways. Such studies would contribute to the fundamental understanding of reactive intermediates in organic chemistry.
Q & A
Q. What are the established synthetic routes for 1-(bromomethyl)-1-(methoxymethyl)cyclopropane, and what are their comparative advantages?
Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by functionalization. Key approaches include:
- Cyclopropanation of allylic ethers : Using dihalocarbene addition to alkenes (e.g., CH₂Br₂/KOtBu) to form the cyclopropane core, followed by bromomethylation via radical or nucleophilic substitution .
- Stepwise alkylation : Sequential introduction of methoxymethyl and bromomethyl groups via Grignard or organozinc reagents under controlled conditions .
| Method | Yield Range | Key Challenges |
|---|---|---|
| Dihalocarbene addition | 40–60% | Requires strict anhydrous conditions to avoid ring-opening |
| Stepwise alkylation | 50–70% | Steric hindrance due to adjacent substituents |
Q. How is the compound purified and characterized in academic settings?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the cyclopropane derivative .
- Characterization :
- NMR : H NMR detects cyclopropane protons (δ 0.8–1.5 ppm) and methoxy/methylene groups (δ 3.3–4.2 ppm). C NMR confirms ring strain (C-C-C ~60°) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+Na]⁺) and bromine isotope patterns .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence its reactivity in cross-coupling reactions?
Methodological Answer: The ring’s high angle strain (~60°) increases susceptibility to ring-opening in the presence of strong nucleophiles (e.g., organolithium reagents). Strategies to mitigate this include:
- Low-temperature reactions (−78°C) to slow undesired ring cleavage .
- Use of bulky ligands (e.g., P(t-Bu)₃) in palladium-catalyzed couplings to stabilize intermediates .
Contradictions in reported yields (e.g., Suzuki couplings: 30–80%) often stem from solvent polarity (aprotic vs. protic) and catalyst loading .
Q. What analytical challenges arise in detecting decomposition products, and how are they resolved?
Methodological Answer: Decomposition via ring-opening generates allylic bromides or ethers, detectable via:
- GC-MS : Monitors volatile byproducts (e.g., 3-bromopropene) using DB-5MS columns .
- Tandem LC-MS/MS : Identifies non-volatile degradation products (e.g., methoxymethyl epoxides) with collision-induced dissociation .
Conflicting data in stability studies (e.g., shelf life ranging from weeks to months) are resolved by controlling storage conditions (argon atmosphere, −20°C) .
Contradiction Analysis
Q. How do discrepancies in reported reaction yields for nucleophilic substitutions arise, and how can they be standardized?
Methodological Answer: Discrepancies stem from:
- Solvent effects : Polar aprotic solvents (DMSO) enhance nucleophilicity but may accelerate side reactions .
- Catalyst purity : Trace moisture in Pd catalysts reduces efficiency in Buchwald-Hartwig aminations .
Standardization protocols: - Internal calibration : Use of deuterated analogs as internal standards in kinetic studies .
- Systematic reporting : Detailed documentation of solvent drying methods (e.g., molecular sieves vs. distillation) and catalyst batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
